3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate
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Overview
Description
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O3S. It is a derivative of cyclopentene, where the trifluoromethanesulfonate group is attached to the cyclopentene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 3-ethylcyclopent-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of cyclopentene derivatives with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: It can also participate in addition reactions with various reagents, resulting in the formation of new compounds.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethylcyclopent-1-en-1-yl trifluoromethanesulfonate involves its interaction with molecular targets through its trifluoromethanesulfonate group. This group is highly reactive and can form strong bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and the nature of the nucleophiles .
Comparison with Similar Compounds
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with other similar compounds such as:
Cyclopent-1-en-1-yl trifluoromethanesulfonate: Similar structure but without the ethyl group.
Methanesulfonic acid, 1,1,1-trifluoro-, 1-cyclopenten-1-yl ester: Another derivative of cyclopentene with trifluoromethanesulfonate group.
Cyclopentenyl trifluoromethanesulfonate: A closely related compound with similar reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H11F3O3S |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
(3-ethylcyclopenten-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-2-6-3-4-7(5-6)14-15(12,13)8(9,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
POVRWTLAPOQKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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